molecular formula C12H17N B14633264 (1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine CAS No. 55007-52-8

(1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine

Cat. No.: B14633264
CAS No.: 55007-52-8
M. Wt: 175.27 g/mol
InChI Key: APYGWKLAHMMFGR-UHFFFAOYSA-N
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Description

N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is a tertiary amine characterized by the presence of an ethyl group, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine typically involves the alkylation of secondary amines. One common method is the reductive amination of aldehydes or ketones with secondary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . Another method involves the nucleophilic substitution reaction between an alkyl halide and a secondary amine .

Industrial Production Methods

Industrial production of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(1-phenyl-2-methyl)propylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary or secondary amines.

Scientific Research Applications

N-ethyl-N-(1-phenyl-2-methyl)propylideneamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems, such as dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylpropylamine
  • N-ethyl-N-methylcyclopentylamine
  • N-isopropylcyclohexylamine

Uniqueness

N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methyl group attached to the nitrogen atom differentiates it from other similar compounds .

Properties

CAS No.

55007-52-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-ethyl-2-methyl-1-phenylpropan-1-imine

InChI

InChI=1S/C12H17N/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

APYGWKLAHMMFGR-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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